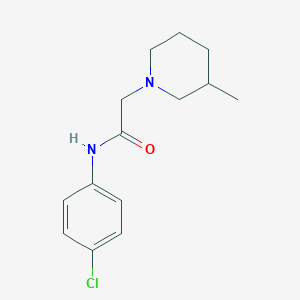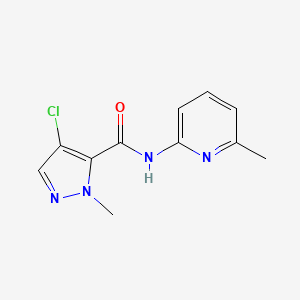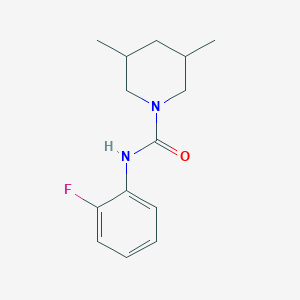![molecular formula C16H24N4O B5401948 N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)
N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide, commonly known as DM-BIM, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DM-BIM is a benzimidazole derivative that has been synthesized using various methods and has shown promising biological activities.
Mécanisme D'action
DM-BIM exerts its biological effects by binding to specific molecular targets, including tubulin, histone deacetylases (HDACs), and glycogen synthase kinase-3β (GSK-3β). DM-BIM binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. DM-BIM also inhibits HDACs, leading to the acetylation of histones and the modulation of gene expression. DM-BIM has been shown to inhibit GSK-3β, leading to the activation of the Wnt/β-catenin signaling pathway and the promotion of cell survival.
Biochemical and Physiological Effects:
DM-BIM has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. DM-BIM has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, DM-BIM has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DM-BIM has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, DM-BIM also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of DM-BIM. One direction is to investigate the potential therapeutic applications of DM-BIM in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method of DM-BIM to increase its yield and solubility. Furthermore, the development of new analogs of DM-BIM may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
DM-BIM has been synthesized using different methods, including the condensation of 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid with D-leucinamide in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Another method involves the reaction of 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid with D-leucinamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The yield of DM-BIM using these methods ranges from 50-75%.
Applications De Recherche Scientifique
DM-BIM has shown potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that DM-BIM can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. DM-BIM has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, DM-BIM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(2R)-2-amino-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-9(2)5-12(17)16(21)18-8-15-19-13-6-10(3)11(4)7-14(13)20-15/h6-7,9,12H,5,8,17H2,1-4H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSRSPEFJOYNH-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)[C@@H](CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide](/img/structure/B5401877.png)

![6-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5401896.png)

![2-methyl-6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5401903.png)
![5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
![3-(2-oxo-2-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}ethyl)morpholine hydrochloride](/img/structure/B5401909.png)
![10-[5-(dimethylamino)-2,4-pentadienoyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5401914.png)

![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate](/img/structure/B5401930.png)

![4-ethyl-2-methyl-5-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5401942.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5401943.png)
